tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a fluorosulfonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves multiple steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the fluorosulfonyl group: This step often involves the reaction of a suitable precursor with fluorosulfonyl chloride under controlled conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the fluorosulfonyl group to a simpler sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler carbamates or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism by which tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: Unique due to the presence of both a fluorosulfonyl group and a cyclopropyl ring.
tert-Butyl N-{1-[(sulfonyl)methyl]cyclopropyl}carbamate: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclohexyl}carbamate: Contains a cyclohexyl ring instead of a cyclopropyl ring, affecting its steric and electronic properties.
Uniqueness
The presence of the fluorosulfonyl group in this compound imparts unique reactivity and stability compared to similar compounds. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired.
Properties
CAS No. |
2169140-49-0 |
---|---|
Molecular Formula |
C9H16FNO4S |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.